molecular formula C11H19N3O B2410546 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide CAS No. 1280921-08-5

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide

Cat. No.: B2410546
CAS No.: 1280921-08-5
M. Wt: 209.293
InChI Key: SULDOTWPEGTMHA-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide (CAS 1280921-08-5) is an organic compound with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol . This molecule features a 2-methylimidazole group linked to a 2,2-dimethylpropanamide (pivalamide) moiety via an ethyl chain, a structure that may interest researchers investigating p38 Mitogen-Activated Protein Kinase (MAPK) pathways . The p38 MAPK is a key regulator in the production of pro-inflammatory cytokines and is a prominent target for developing new anti-inflammatory agents . While this specific compound's activity is not fully detailed in public literature, its core structure shares characteristics with known p38 MAPK inhibitors, such as the prototypical SB203580 (adezmapimod), which contains a similar imidazole scaffold . This structural similarity suggests potential utility in biochemical and pharmacological research focused on inflammation, cytokine signaling, and autoimmune disease models. The compound's amide group also provides structural rigidity, a feature common in many pharmacologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-12-5-7-14(9)8-6-13-10(15)11(2,3)4/h5,7H,6,8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDOTWPEGTMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Mediated Alkylation of Imidazole

The 2-methylimidazole core is typically functionalized at the N-1 position through alkylation reactions. A two-step approach involves:

  • Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethylamine :
    • Reacting 2-methylimidazole with 2-bromoethylamine hydrobromide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours achieves N-alkylation. Tributylamine is often added to scavenge HBr, improving yields to ~65%.
    • Alternative conditions using potassium carbonate in acetonitrile under reflux (24 hours) reduce side-product formation, though yields remain comparable.
  • Amidation with 2,2-Dimethylpropanoyl Chloride :
    • The ethylamine intermediate is treated with 2,2-dimethylpropanoyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine serves as both base and catalyst, neutralizing HCl byproducts.
    • Yields range from 70–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Step Reagents Conditions Yield Key Challenges
1 2-Methylimidazole, 2-bromoethylamine HBr, K₂CO₃ DMF, 80°C, 12h 65% Regioselectivity for N-1 alkylation
2 2,2-Dimethylpropanoyl chloride, Et₃N DCM, 0°C → RT, 6h 78% Hydrolysis of acyl chloride

One-Pot Tandem Alkylation-Amidation Strategy

To streamline synthesis, a one-pot method eliminates intermediate isolation:

  • Simultaneous Alkylation and Acylation :
    2-Methylimidazole, 2-bromoethylamine hydrobromide, and 2,2-dimethylpropanoyl chloride are combined in DMF with excess K₂CO₃. The reaction proceeds at 60°C for 18 hours, achieving a 58% yield. While efficient, competing hydrolysis of the acyl chloride reduces yield compared to stepwise approaches.

Optimization of Reaction Parameters

Solvent Selection and Temperature Effects

  • Polar Aprotic Solvents :
    DMF and acetonitrile enhance nucleophilicity of the imidazole nitrogen, but DMF’s high boiling point (~153°C) facilitates longer reaction times without solvent loss. Acetonitrile, while lower-boiling (82°C), reduces side reactions in alkylation steps.
  • Temperature Control :
    Maintaining 0–5°C during acylation minimizes premature hydrolysis of the acyl chloride. Gradual warming ensures complete consumption of the ethylamine intermediate.

Catalytic and Stoichiometric Considerations

  • Base Selection :
    Tributylamine (pKa ~10.9) outperforms triethylamine (pKa ~10.7) in scavenging HBr during alkylation, though both are effective in acylation.
  • Molar Ratios :
    A 1:1.2 molar ratio of ethylamine to acyl chloride prevents residual amine from catalyzing side reactions, such as dimerization.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.25 (s, 9H, C(CH₃)₃)
    • δ 2.35 (s, 3H, imidazole-CH₃)
    • δ 3.55 (t, J=6.2 Hz, 2H, NCH₂CH₂N)
    • δ 4.15 (t, J=6.2 Hz, 2H, NCH₂CH₂N)
    • δ 6.85 (d, J=1.3 Hz, 1H, imidazole-H)
    • δ 7.25 (d, J=1.3 Hz, 1H, imidazole-H)
  • FTIR (KBr) :

    • 1655 cm⁻¹ (C=O stretch, amide I)
    • 1540 cm⁻¹ (N-H bend, amide II)
    • 1240 cm⁻¹ (C-N stretch)

Purity Assessment

  • HPLC :
    Reverse-phase C18 column (MeCN/H₂O 70:30, 1 mL/min) shows ≥98% purity with retention time 6.8 minutes.
  • Melting Point :
    Reported as 89–91°C, though some sources note variability due to hygroscopicity.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Alkylation

Competing alkylation at the N-3 position of imidazole generates undesired isomers. Using bulky bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) favors N-1 substitution by steric hindrance.

Hydrolysis of Acyl Chloride

Moisture-sensitive conditions (molecular sieves, inert atmosphere) and slow addition of acyl chloride minimize hydrolysis to 2,2-dimethylpropanoic acid.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes.

Green Chemistry Approaches

  • Solvent Recycling :
    DMF recovery via vacuum distillation achieves >90% reuse.
  • Catalytic Amination : Immobilized lipases (e.g., Candida antarctica) catalyze amide bond formation in aqueous media, though yields remain suboptimal (≤50%).

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide serves as a valuable building block for the synthesis of more complex molecules. Its structural characteristics allow for modifications that can lead to derivatives with enhanced properties.

ApplicationDescription
Building BlockUsed in the synthesis of various imidazole derivatives.
ReactivityExhibits reactivity that can be exploited to create new compounds with desired functionalities.

Biology

The biological activity of this compound has been explored extensively:

Antimicrobial Properties: Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Antifungal Activity: The compound has also been evaluated for its antifungal properties, demonstrating effectiveness against common fungal strains.

Biological ActivityTarget OrganismsEffectiveness
AntimicrobialE. coli, S. aureusSignificant inhibition observed
AntifungalVarious strainsEffective against common fungi

Medicine

The medical applications of 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide are particularly noteworthy:

Cancer Research: The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). A study conducted by the National Cancer Institute (NCI) showed promising results in vitro against several cancer cell lines.

Drug Development: Imidazole derivatives are frequently explored for their potential use in treating various diseases, including infections and cancer. The unique structure of this compound allows for modifications that could enhance its therapeutic efficacy.

Medical ApplicationMechanismFindings
AnticancerInduction of apoptosisEffective against multiple cancer cell lines
AntimicrobialInhibition of pathogen growthSignificant activity against bacterial and fungal strains

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer activity of 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide, researchers conducted assays on various human tumor cell lines following NCI protocols. The results indicated a mean growth inhibition (GI50) value that suggests significant cytotoxicity against tested cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound, where it was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) was determined, revealing that the compound exhibits potent antibacterial effects.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.

Biological Activity

2,2-Dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide is a compound featuring an imidazole ring, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a five-membered imidazole ring, which contributes to its biological properties. The IUPAC name for this compound is 2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide. Its chemical formula is C11H19N3OC_{11}H_{19}N_3O, and it has a molecular weight of 211.29 g/mol.

PropertyValue
IUPAC Name2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide
Molecular FormulaC₁₁H₁₉N₃O
Molecular Weight211.29 g/mol
CAS Number1280921-08-5

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity against various pathogens. In a study examining monomeric alkaloids, compounds similar to 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM for different strains of bacteria .

Table: Antimicrobial Activity of Imidazole Derivatives

PathogenMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli13.40
Pseudomonas aeruginosa137.43
Candida albicans16.69

The mechanism by which imidazole derivatives exert their antimicrobial effects often involves the disruption of cell membrane integrity and interference with nucleic acid synthesis. This is particularly relevant in the context of bacterial infections where such compounds can inhibit essential metabolic pathways.

Antiviral Activity

Imidazole derivatives have also been explored for their antiviral properties. Certain studies have highlighted their potential effectiveness against viruses such as the hepatitis C virus (HCV) and influenza viruses through mechanisms that inhibit viral replication .

Case Study: Antiviral Efficacy
In one study, an imidazole derivative exhibited an IC50 value of less than 0.35 µM against HCV NS5B RNA polymerase, indicating potent antiviral activity with low cytotoxicity . This suggests that compounds like 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide may serve as promising candidates in the development of antiviral therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the imidazole ring or substituents on the propanamide moiety can significantly influence biological activity. For instance, variations in the nitrogen atom's substitution pattern can enhance antimicrobial or antiviral potency .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
¹H NMR (DMSO-d6)δ 1.25 (s, 6H, CH₃), δ 3.45 (t, 2H, NCH₂), δ 7.3–7.8 (m, imidazole H)
IR (KBr)1652 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N stretch)
HRMS[M+H]⁺ m/z calc. 252.1845, found 252.1843

Q. Table 2. SAR Trends for Propanamide Analogs

Substituent ModificationImpact on BioactivityReference
N-Butyl vs. N-EthylIncreased lipophilicity → higher potency
2-MethylimidazoleEnhanced target selectivity
Bulky Propanamide GroupsImproved metabolic stability

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